Gypsogenin acetate

Catalog No.
S899237
CAS No.
27706-38-3
M.F
C32H48O5
M. Wt
512.7 g/mol
Availability
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Gypsogenin acetate

CAS Number

27706-38-3

Product Name

Gypsogenin acetate

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-10-acetyloxy-9-formyl-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Molecular Formula

C32H48O5

Molecular Weight

512.7 g/mol

InChI

InChI=1S/C32H48O5/c1-20(34)37-25-11-12-28(4)23(29(25,5)19-33)10-13-31(7)24(28)9-8-21-22-18-27(2,3)14-16-32(22,26(35)36)17-15-30(21,31)6/h8,19,22-25H,9-18H2,1-7H3,(H,35,36)/t22-,23+,24+,25-,28-,29-,30+,31+,32-/m0/s1

InChI Key

MCDYEFFAFNMJFD-PRGPMLBASA-N

SMILES

CC(=O)OC1CCC2(C(C1(C)C=O)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C

Canonical SMILES

CC(=O)OC1CCC2(C(C1(C)C=O)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C

Isomeric SMILES

CC(=O)O[C@H]1CC[C@]2([C@H]([C@]1(C)C=O)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)C

Gypsogenin O-Acetate is an interemdiate in synthesizing Gypsogenic Acid, a triterpenoid saponin of the Caryophyllaceae family, is shown to be a promising antiplaque and anticaries agent.

Gypsogenin acetate is a derivative of gypsogenin, a natural pentacyclic triterpenoid saponin primarily derived from various plant species, notably those in the Gypsophila genus. Gypsogenin itself is characterized by its four functional groups: a hydroxyl group at position C-3, an aldehyde at C-23, and a carboxylic acid at C-28, which provide multiple sites for chemical modification. The acetate form is created by acetylating the hydroxyl group at C-3, enhancing its solubility and potential bioactivity .

Due to its functional groups:

  • Acetylation: The hydroxyl group at C-3 can be acetylated using acetic anhydride or acetyl chloride, typically in the presence of a catalyst like pyridine or dimethylaminopyridine to increase yield .
  • Oxidation: The aldehyde group at C-23 can be oxidized to form carboxylic acids or converted into other derivatives through reactions with oxidizing agents like Dess–Martin periodinane .
  • Esterification and Amide Formation: The carboxylic acid group at C-28 can react with alcohols to form esters or with amines to produce amides. Activation of the carboxylic acid with reagents such as oxalyl chloride facilitates these reactions .
  • Hydrazone Formation: The aldehyde group can react with hydrazines to form hydrazones, which are useful intermediates for further chemical transformations .

Gypsogenin acetate exhibits notable biological activities, particularly in pharmacology:

  • Anticancer Properties: Various studies have demonstrated that gypsogenin derivatives, including gypsogenin acetate, possess significant cytotoxic effects against multiple cancer cell lines. These compounds can induce apoptosis and cell cycle arrest in cancer cells .
  • Antimicrobial Activity: Some derivatives have shown promising antimicrobial properties, making them potential candidates for developing new antibiotics .
  • Anti-inflammatory Effects: Gypsogenin and its derivatives have been reported to exhibit anti-inflammatory activities, contributing to their therapeutic potential in treating inflammatory diseases .

The synthesis of gypsogenin acetate typically involves several steps:

  • Isolation of Gypsogenin: Gypsogenin is usually obtained through acidic hydrolysis of gypsogenin saponins extracted from plant sources .
  • Acetylation: The isolated gypsogenin is treated with acetic anhydride or acetyl chloride under reflux conditions in the presence of a base (such as pyridine) to yield gypsogenin acetate .
  • Further Modifications: Subsequent modifications can include oxidation of the aldehyde group or formation of esters and amides through standard organic synthesis techniques .

Gypsogenin acetate has several applications in medicinal chemistry:

  • Drug Development: Its derivatives are being explored as potential anticancer agents due to their ability to target specific cancer pathways .
  • Natural Product Research: As a natural compound, gypsogenin acetate serves as a lead structure for synthesizing new drugs with improved efficacy and reduced toxicity .
  • Phytopharmaceuticals: It may be used in traditional medicine formulations due to its bioactive properties.

Research indicates that gypsogenin acetate interacts with various biological targets:

  • Cellular Pathways: Studies have shown that derivatives can influence pathways related to apoptosis and cell proliferation, suggesting mechanisms by which they exert anticancer effects .
  • Molecular Docking Studies: Computational studies have been performed to predict interactions between gypsogenin derivatives and protein targets involved in cancer progression, providing insights into their potential mechanisms of action .

Similar Compounds

Gypsogenin acetate shares structural similarities with several other triterpenoids and their derivatives. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
Oleanolic AcidSimilar pentacyclic structureWidely studied for its anti-inflammatory properties
Betulinic AcidSimilar functional groupsKnown for its potent anticancer activity
Ursolic AcidSimilar core structureExhibits anti-obesity effects
Glycyrrhetinic AcidSimilarity in functional groupsNotable for its antiviral properties

Gypsogenin acetate is unique primarily due to its specific acetylation at the C-3 position, which enhances solubility and bioactivity compared to its counterparts .

Molecular Architecture

Gypsogenin acetate (C$${32}$$H$${48}$$O$$_5$$, molecular weight: 512.7 g/mol) is characterized by a pentacyclic triterpenoid skeleton with distinct functional groups. Key structural features include:

  • Acetyloxy group at position C-3, enhancing lipophilicity.
  • Formyl group at C-23, enabling reactivity for further derivatization.
  • Carboxylic acid at C-28, a common pharmacophore in bioactive triterpenoids.

The stereochemistry is defined by nine chiral centers, with absolute configurations confirmed via X-ray crystallography and NMR. The IUPAC name reflects this complexity:
(4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-10-acetyloxy-9-formyl-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid.

Spectroscopic Identifiers

  • SMILES: CC(=O)O[C@H]1CC[C@]2([C@H]([C@]1(C)C=O)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)C.
  • InChIKey: MCDYEFFAFNMJFD-PRGPMLBASA-N.

Physicochemical Properties

PropertyValueSource
SolubilityDichloromethane, ethyl acetate
Boiling point590.3 ± 50.0 °C
Density1.1 ± 0.1 g/cm³
Vapor pressure0.0 ± 3.6 mmHg (25°C)

The compound’s low aqueous solubility and high thermal stability make it suitable for organic synthesis.

Chemical Formula and Basic Structural Properties

Gypsogenin acetate possesses the molecular formula Carbon thirty-two Hydrogen forty-eight Oxygen five, with a molecular weight of 512.72 grams per mole [1] [2]. This compound represents the acetylated derivative of gypsogenin, formed through the introduction of an acetyl group at the carbon-3 position of the parent molecule [1] [3]. The compound maintains the characteristic pentacyclic triterpenoid skeleton while incorporating the acetate functionality that significantly modifies its physicochemical properties [1] [4].

The stereochemical configuration of gypsogenin acetate exhibits absolute stereochemistry with nine defined stereocenters out of nine total stereocenters, indicating complete stereochemical definition [2]. The compound demonstrates no electronic or geometric centers of isomerism, with a neutral charge state and unspecified optical activity according to structural databases [2].

International Union of Pure and Applied Chemistry Systematic Nomenclature

The systematic International Union of Pure and Applied Chemistry name for gypsogenin acetate derives from its structural relationship to the oleanane skeleton [5]. The parent compound gypsogenin carries the systematic name 3-hydroxy-23-oxoolean-12-en-28-oic acid [5] [3], while the acetate derivative incorporates the acetyl modification at the 3-position hydroxyl group.

Based on the structural data and nomenclature principles, gypsogenin acetate can be systematically named as 3-acetoxy-23-oxoolean-12-en-28-oic acid [1] [3]. This nomenclature reflects the oleanane-type pentacyclic framework, the presence of the 12-ene double bond, the 23-oxo aldehyde functionality, the 28-carboxylic acid group, and the 3-acetoxy substituent that distinguishes it from the parent gypsogenin [4] [3].

Pentacyclic Triterpenoid Framework Analysis

Gypsogenin acetate belongs to the oleanane-type pentacyclic triterpenoids, characterized by five six-membered rings designated as rings A, B, C, D, and E [6] [7]. The compound maintains the typical oleanane structural features where all rings adopt six-membered configurations [7]. This classification places gypsogenin acetate within the broader family of pentacyclic triterpenoids that includes related compounds such as oleanolic acid, betulinic acid, and ursolic acid [6].

The pentacyclic framework exhibits specific ring fusion patterns characteristic of the oleanane series [7] [8]. Rings A through E demonstrate chair conformations with varying degrees of distortion, as commonly observed in oleanane-type structures [8]. The stereochemical arrangement follows the established oleanane configuration with trans-fused A/B, B/C, and C/D ring junctions, while maintaining the cis-fusion between rings D and E [8].

Structural Data Table

PropertyValueReference
Molecular FormulaCarbon thirty-two Hydrogen forty-eight Oxygen five [1] [2]
Molecular Weight512.72 g/mol [1]
Melting Point176-177°C [1]
Optical Rotation[α]D20 +78° (Chloroform) [1]
StereochemistryAbsolute [2]
Defined Stereocenters9/9 [2]
Chemical Abstracts Service Number27706-38-3 [2] [9]
Structural ClassificationOleanane-type pentacyclic triterpenoid [6] [7]

Spectroscopic Structural Characterization

Nuclear magnetic resonance spectroscopic analysis provides definitive structural confirmation for gypsogenin acetate [4] [3]. The proton nuclear magnetic resonance spectrum demonstrates characteristic signals that distinguish the acetate derivative from the parent gypsogenin compound [4] [3]. The hydrogen-3 proton signal appears at δ 5.23 (doublet of doublets, coupling constants = 11.44, 5.16 Hertz) in the acetate derivative, representing a significant downfield shift compared to the corresponding signal at δ 3.95 in gypsogenin [4] [3].

Carbon-13 nuclear magnetic resonance spectroscopy reveals key structural features of the acetate modification [4] [3]. The carbon-3 signal appears at approximately δ 73.5 parts per million, reflecting the deshielding effect of the acetyl group [4]. The acetyl carbonyl carbon resonates at δ 170.9 parts per million, while the acetyl methyl carbon appears at δ 20.8 parts per million [10]. These spectroscopic parameters provide unambiguous identification of the acetate functionality and its position within the molecular framework [4] [3].

Conformational Analysis

The conformational characteristics of gypsogenin acetate reflect the inherent structural properties of the oleanane pentacyclic system [8] [11]. Each six-membered ring within the pentacyclic framework adopts chair conformations with specific puckering parameters that define the three-dimensional molecular geometry [8]. Ring A demonstrates puckering parameters of Q = 0.552 Å, θ = 3.8°, and φ = 312°, while ring B exhibits Q = 0.547 Å, θ = 166.2°, and φ = 4.6° [8].

The acetyl substituent at carbon-3 adopts an equatorial orientation to minimize steric interactions within the molecular framework [12] [13]. This conformational preference reflects the general principle that bulky substituents favor equatorial positions in cyclohexane-like ring systems to avoid unfavorable axial interactions [12] [13]. The 23-aldehyde group maintains its axial orientation, while the 28-carboxylic acid functionality projects from the pentacyclic core in a manner consistent with oleanane-type structures [8].

Stereochemical Configuration Details

The absolute stereochemical configuration of gypsogenin acetate encompasses multiple stereocenters distributed throughout the pentacyclic framework [2] [8]. The compound exhibits the standard oleanane stereochemical pattern with specific configurations at each stereogenic center [8]. The 3-position maintains the β-configuration for the acetoxy substituent, consistent with the natural stereochemistry of the parent gypsogenin [8] [14].

Oleanane-Type Triterpene Skeleton

Gypsogenin acetate is built upon the characteristic oleanane-type triterpene framework, which consists of five interconnected six-membered rings designated as rings A through E [8] [9]. This pentacyclic system forms the rigid structural backbone that defines the overall molecular architecture and contributes significantly to the compound's physicochemical properties.

The ring system follows the traditional oleanane numbering convention, where ring A encompasses carbons C-1 through C-6, ring B spans C-6 through C-11, ring C includes C-8 through C-14, ring D covers C-13 through C-18, and ring E extends from C-17 through C-22 [9]. The interconnected nature of these rings creates a three-dimensional framework that restricts molecular flexibility and contributes to the compound's stability.

Ring System Characteristics

Ring C contains a crucial structural feature in the form of a carbon-carbon double bond between positions C-12 and C-13 [9]. This unsaturation introduces planarity to this specific region of the molecule and creates a site of potential chemical reactivity. The presence of this double bond also influences the overall conformation of the pentacyclic system and affects the spatial orientation of substituents.

Rings A, B, D, and E maintain saturated six-membered ring conformations, typically adopting chair-like geometries that minimize steric interactions between substituents [9]. The stereochemical relationships between these rings are fixed by the bridging carbon atoms, creating a rigid three-dimensional structure that is characteristic of triterpenoid natural products.

Functional Group Analysis

Acetate Ester Functionality

The most distinctive structural modification in gypsogenin acetate is the presence of an acetate ester group at the C-3 position [9]. This functional group results from the acetylation of the hydroxyl group present in the parent gypsogenin molecule. The acetate ester introduces a carbonyl functionality (C=O) and an additional methyl group, effectively changing the molecular formula from C₃₀H₄₆O₄ in gypsogenin to C₃₂H₄₈O₅ in gypsogenin acetate [1] [2].

The acetylation process typically involves treatment of gypsogenin with acetic anhydride in the presence of pyridine and dimethylaminopyridine as a catalyst [9]. Nuclear magnetic resonance spectroscopy confirms this modification through the characteristic downfield shift of the H-3 proton signal from δ 3.95 in gypsogenin to δ 5.23 in the acetylated derivative [9].

Aldehyde Group at C-23

Gypsogenin acetate retains the aldehyde functionality at the C-23 position, which is inherited from the parent gypsogenin structure [9]. This formyl group (-CHO) represents a highly reactive site within the molecule and serves as a key location for further chemical modifications. The aldehyde carbon appears at approximately δ 207.20 in ¹³C nuclear magnetic resonance spectra, while the aldehyde proton resonates at δ 9.50 in ¹H nuclear magnetic resonance spectra [9].

The presence of this aldehyde group contributes significantly to the chemical reactivity profile of gypsogenin acetate, enabling reactions such as oxime formation, hydrazone generation, and reductive amination processes [9]. These transformations have been extensively utilized in structure-activity relationship studies aimed at developing derivatives with enhanced biological activities.

Carboxylic Acid Functionality

The C-28 position bears a carboxylic acid group (-COOH), which represents another important functional site within the gypsogenin acetate structure [9]. This acidic functionality contributes to the overall polarity of the molecule and provides opportunities for additional chemical modifications through esterification or amidation reactions.

The carboxylic acid group has been utilized extensively in medicinal chemistry applications for the preparation of various derivatives, including methyl esters, amides, and conjugates with other bioactive molecules [9]. The carbon-13 nuclear magnetic resonance spectrum typically shows the carbonyl carbon of this group at approximately δ 180 ppm, characteristic of carboxylic acid functionalities.

Stereochemical Considerations

Absolute Configuration

Gypsogenin acetate possesses nine defined stereogenic centers throughout its pentacyclic framework, with the absolute configuration of each center having been established through various spectroscopic and analytical methods [3]. The stereochemical complexity arises from the multiple ring junctions and the presence of various substituents attached to the rigid triterpene scaffold.

The absolute configurations have been confirmed through techniques including X-ray crystallography, nuclear magnetic resonance spectroscopy, and circular dichroism spectroscopy [10]. These studies have established the specific three-dimensional arrangement of atoms within the molecule, which is crucial for understanding structure-activity relationships and predicting biological interactions.

Conformational Analysis

The rigid pentacyclic framework of gypsogenin acetate significantly restricts conformational flexibility, resulting in a relatively fixed three-dimensional structure [11]. Computational studies using molecular mechanics and quantum chemical calculations have provided insights into the preferred conformations of this compound in various environments.

The conformational rigidity is particularly important when considering the molecule's interactions with biological targets, as the three-dimensional shape complementarity plays a crucial role in binding affinity and selectivity [11]. The spatial arrangement of functional groups, including the acetate ester, aldehyde, and carboxylic acid functionalities, is largely determined by the underlying triterpene framework.

Physicochemical Properties

Molecular Properties and Descriptors

Gypsogenin acetate exhibits several important physicochemical properties that influence its behavior in biological systems and chemical reactions. The compound contains 37 heavy atoms and has only 2 rotatable bonds, reflecting the rigid nature of the pentacyclic structure [3]. The topological polar surface area is estimated to be approximately 86.99 Ų, indicating moderate polarity [3].

The lipophilicity of the compound, expressed as LogP, is estimated to be around 7.2, suggesting high hydrophobic character [3]. This property significantly influences the compound's solubility profile, membrane permeability, and distribution characteristics in biological systems.

Hydrogen Bonding Capacity

The molecular structure of gypsogenin acetate contains approximately 1 hydrogen bond donor and 5 hydrogen bond acceptors [3]. The hydrogen bond donor is primarily the carboxylic acid proton at C-28, while the acceptor sites include the carbonyl oxygens of the acetate ester, aldehyde, and carboxylic acid functionalities.

These hydrogen bonding capabilities contribute to the compound's interactions with biological macromolecules and influence its pharmacokinetic properties. The relatively low number of hydrogen bond donors compared to acceptors affects the compound's ability to traverse biological membranes and interact with specific protein targets.

Spectroscopic Characteristics

Nuclear Magnetic Resonance Properties

Nuclear magnetic resonance spectroscopy provides detailed structural information about gypsogenin acetate, with characteristic signals corresponding to each functional group [9]. The acetate methyl group typically appears as a singlet at approximately δ 2.1 in ¹H nuclear magnetic resonance spectra, while the acetate carbonyl carbon resonates at around δ 170 in ¹³C spectra.

The olefinic proton at C-12 appears as a characteristic singlet at approximately δ 5.29, confirming the presence of the double bond in ring C [9]. The complex multipicity patterns observed for the ring protons provide valuable information about the stereochemical relationships and conformational preferences within the pentacyclic framework.

Mass Spectrometric Behavior

Mass spectrometry analysis of gypsogenin acetate reveals characteristic fragmentation patterns that provide structural confirmation [9]. The molecular ion peak appears at m/z 512, corresponding to the molecular weight of the compound. Common fragmentation pathways include loss of acetic acid (60 Da) from the acetate ester and loss of the formyl group (29 Da) from the C-23 aldehyde.

These fragmentation patterns are consistent with the proposed structure and have been utilized for both qualitative identification and quantitative analysis of gypsogenin acetate in various matrices. The mass spectrometric behavior also provides insights into the relative stability of different portions of the molecule under ionization conditions.

Comparative Structural Analysis

Relationship to Parent Compound

Gypsogenin acetate differs from its parent compound gypsogenin primarily through the acetylation of the C-3 hydroxyl group [9]. This modification increases the molecular weight by 42 Da (corresponding to the acetyl group C₂H₂O) and alters several important physicochemical properties including solubility, lipophilicity, and membrane permeability.

The acetylation also affects the hydrogen bonding profile of the molecule, reducing the number of hydrogen bond donors from 2 in gypsogenin to 1 in gypsogenin acetate [9]. This change can significantly impact the compound's biological activity profile and its interactions with various molecular targets.

Structural Relationships with Other Triterpenoids

Gypsogenin acetate shares structural similarities with other pentacyclic triterpenoids, particularly those belonging to the oleanane class . Compounds such as oleanolic acid, betulinic acid, and ursolic acid exhibit similar pentacyclic frameworks but differ in the nature and positioning of functional groups.

XLogP3

6.7

UNII

D5R6OC01IY

Wikipedia

Gypsogenin acetate

Dates

Last modified: 02-18-2024

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